Morpholine-4-carboxamidine hemisulfate

Descripción general

Descripción

Morpholine-4-carboxamidine hemisulfate, also known as MES (2-(N-methylamino) ethanesulfonate), is a commonly used buffer and ionic surfactant. It appears as a white crystalline powder and is soluble in water but insoluble in non-polar solvents. This compound is known for its buffering capacity between pH 6.0 and 8.0 and its thermal stability, making it suitable for use under higher temperature conditions .

Métodos De Preparación

The preparation of Morpholine-4-carboxamidine hemisulfate involves several steps:

Reaction of Morpholine with Methylamine: Morpholine reacts with methylamine to generate morpholine-4-formamidine.

Reaction with Ethanesulfonic Acid: The morpholine-4-formamidine then reacts with ethanesulfonic acid to form morpholine-4-formamidine sulfonate.

Análisis De Reacciones Químicas

Morpholine-4-carboxamidine hemisulfate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Morpholine-4-carboxamidine hemisulfate has a wide range of applications in scientific research:

Chemistry: It is used as a buffer in various chemical reactions and processes.

Biology: It serves as a buffer in biochemical and molecular biology experiments, particularly those sensitive to high pH environments.

Medicine: It is used in the formulation of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.

Industry: It is used as an ionic surfactant in detergents, synthetic media, and stabilizers

Mecanismo De Acción

The mechanism of action of Morpholine-4-carboxamidine hemisulfate involves its role as a buffer and ionic surfactant. It helps maintain a stable pH in various chemical and biological systems, which is crucial for the proper functioning of enzymes and other biochemical processes. The molecular targets and pathways involved include interactions with hydrogen ions and other charged species in solution .

Comparación Con Compuestos Similares

Morpholine-4-carboxamidine hemisulfate can be compared with other similar compounds such as:

Morpholine-4-carboxamidine hydrobromide: Similar in structure but differs in the counterion (hydrobromide instead of hemisulfate).

N-Formamidinomorpholine sulfate: Another related compound with similar buffering and surfactant properties.

The uniqueness of this compound lies in its specific buffering range, thermal stability, and solubility properties, making it particularly suitable for certain applications .

Actividad Biológica

Morpholine-4-carboxamidine hemisulfate (MC hemisulfate) is a compound with significant biological activity, particularly in the fields of proteomics and drug development. This article explores its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

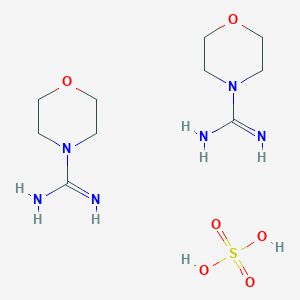

This compound has the molecular formula C10H24N6O6S and a molecular weight of 356.40 g/mol. The compound features a morpholine ring and a carboxamidine functional group, categorizing it under amides and sulfonates. Its unique structure allows it to interact with various biological targets, making it valuable in biochemical research.

MC hemisulfate primarily acts as a competitive inhibitor of the enzyme ubiquitin carboxy-terminal hydrolase (UCH) . By inhibiting UCH, MC hemisulfate prevents the cleavage of ubiquitin chains from target proteins, leading to an accumulation of ubiquitinylated proteins within cells. This property is instrumental in studying protein-protein interactions, protein degradation pathways, and cellular signaling mechanisms.

Key Mechanisms:

- Inhibition of UCH : Stabilizes ubiquitin-protein interactions, facilitating their detection through techniques like western blotting and mass spectrometry.

- Impact on Protein Degradation : Delays protein degradation, allowing researchers to track protein turnover dynamics.

1. Proteomics Applications

Research indicates that MC hemisulfate is valuable for investigating protein interactions and degradation pathways. It has been used to study how ubiquitination affects cellular processes and can help identify novel drug targets related to diseases caused by protein dysfunction.

2. Antiviral Activity

A study explored compounds related to morpholine derivatives for their antiviral properties against hepatitis C virus (HCV). The results indicated that certain morpholine derivatives could suppress HCV replication, suggesting potential therapeutic applications in antiviral drug development .

3. Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of MC hemisulfate against various cancer cell lines. While specific IC50 values for MC hemisulfate were not detailed in the available literature, similar compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .

Case Study 1: UCH Inhibition

In a series of experiments designed to assess the role of MC hemisulfate in UCH inhibition, researchers observed that treatment with MC hemisulfate led to significant increases in ubiquitinylated proteins in cultured cells. This accumulation was quantified using mass spectrometry, confirming the compound's efficacy as a UCH inhibitor.

Case Study 2: Antiviral Mechanisms

Another study focused on the antiviral activity of morpholine derivatives against HCV. The derivative N'-(morpholine-4-carbonyloxy)-2-(naphthalen-1-yl) acetimidamide exhibited potent inhibition of HCV replication through activation of nuclear factor κB (NF-κB), showcasing the potential for morpholine-based compounds in antiviral therapies .

Comparative Analysis

The following table summarizes key characteristics and biological activities of morpholine derivatives compared to MC hemisulfate:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Morpholine-4-carboxamidine | Contains carboxamidine group | Antimicrobial |

| N'-(morpholine-4-carbonyloxy)amide | Naphthyl substitution | Antiviral against HCV |

| Morpholine-4-carboximidamide sulfate | Sulfonate group | Potential anticancer activity |

Propiedades

IUPAC Name |

morpholine-4-carboximidamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H11N3O.H2O4S/c2*6-5(7)8-1-3-9-4-2-8;1-5(2,3)4/h2*1-4H2,(H3,6,7);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPXFDGHJDIRKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=N)N.C1COCCN1C(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17238-66-3 (Parent) | |

| Record name | 4-Morpholinecarboxamidine, sulfate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60169268 | |

| Record name | 4-Morpholinecarboxamidine, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17238-55-0 | |

| Record name | 4-Morpholinecarboxamidine, sulfate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Morpholinecarboxamidine, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bis(morpholine-4-carboximidamide); sulfuric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.